molecular formula C7H7ClF2N2O2S B13545181 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

Cat. No.: B13545181
M. Wt: 256.66 g/mol
InChI Key: HXWXULLHMCIAJZ-UHFFFAOYSA-N
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Description

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is a specialized fluorinated pyridine derivative designed for advanced research and development, particularly in the discovery of novel agrochemicals and pharmaceuticals. The integration of a fluorine atom and a chlorodifluoromethanesulfonyl group onto the pyridine scaffold is a strategic modification aimed at enhancing the molecule's biological activity and physicochemical properties. The presence of fluorine is known to improve metabolic stability, influence lipophilicity, and increase binding affinity to target proteins, which are critical factors in the optimization of lead compounds . This compound is of significant interest for creating new active ingredients. In agrochemical research, it can serve as a key intermediate for developing new herbicides and pesticides, as the trifluoromethylpyridine moiety is a common feature in many modern crop protection agents . In pharmaceutical research, it can be utilized in medicinal chemistry programs to develop potential therapeutics, leveraging the properties of fluorine to fine-tune drug candidates . The N-methylpyridin-2-amine and sulfonyl groups provide additional sites for chemical modification, making this reagent a versatile building block for constructing more complex molecules for biological evaluation. This product is intended for research purposes by qualified laboratory personnel only.

Properties

Molecular Formula

C7H7ClF2N2O2S

Molecular Weight

256.66 g/mol

IUPAC Name

5-[chloro(difluoro)methyl]sulfonyl-N-methylpyridin-2-amine

InChI

InChI=1S/C7H7ClF2N2O2S/c1-11-6-3-2-5(4-12-6)15(13,14)7(8,9)10/h2-4H,1H3,(H,11,12)

InChI Key

HXWXULLHMCIAJZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)S(=O)(=O)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Oxidative Chlorination of 2-Aminopyridine

A well-documented method involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite (NaClO) under controlled temperature conditions to yield 2-amino-5-chloropyridine with high selectivity and yield:

Step Conditions Description Outcome
Chlorination 10°C, slow addition of concentrated HCl to 2-aminopyridine and NaClO solution, 2h Oxidative chlorination reaction Formation of chlorinated pyridine intermediate
Reaction continuation Raise temperature to 25°C, 4h Completion of chlorination Enhanced product yield
Workup Adjust pH > 8 with NaOH, filtration, dichloroethane extraction Isolation and purification 72% yield of 2-amino-5-chloropyridine

GC-MS analysis shows the product contains 84.2% 2-amino-5-chloropyridine with minor isomers and unreacted starting material, achieving a molar conversion rate of 95% and molar yield of 71.6%.

This method avoids direct chlorine gas use, enhancing safety and reducing pollution, while using inexpensive reagents derived from chlorine gas absorption tail gases.

N-Methylation of 2-Amino-5-chloropyridine

The next step involves N-methylation of the amino group on the pyridine ring to form This compound precursors.

Catalytic Goldberg Reaction for N-Methylaminopyridines

A catalytic Goldberg reaction has been developed for economical and efficient N-methylation of aminopyridines:

Parameter Details
Catalyst CuI and 1,10-phenanthroline (1:1 ratio), 0.5–3 mol% loading
Substrates 2-bromopyridine and N-methylformamide (NMF)
Solvent tert-Amyl alcohol or toluene
Base Potassium phosphate or potassium carbonate
Reaction time 8 hours typical
Scale Multigram scale feasible
Yield High yields, e.g., 85% isolated

This method generates 2-methylaminopyridine derivatives efficiently, with in situ cleavage of formamide intermediates by methanolysis or hydrolysis.

Though this example uses 2-bromopyridine, analogous N-methylation strategies can be adapted for 2-amino-5-chloropyridine substrates.

The key functionalization is the introduction of the difluoromethanesulfonyl (–SO2CF2H) group onto the N-methylated 5-chloropyridin-2-amine.

Sulfonylation with Difluoromethanesulfonyl Reagents

Difluoromethanesulfonyl chloride or related sulfonyl fluorides are commonly used reagents to introduce the –SO2CF2H group onto amines:

  • The N-methyl-5-chloropyridin-2-amine is reacted with difluoromethanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or acetonitrile.
  • The reaction proceeds via nucleophilic substitution of the sulfonyl chloride by the amine nitrogen.
  • Temperature control (0–25°C) is critical to avoid side reactions.
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Though specific literature on this exact compound is limited, the general sulfonylation of N-methylated aminopyridines with difluoromethanesulfonyl chlorides is well-established in organofluorine chemistry.

Fluorination and Final Compound Formation

Fluorination Techniques

For fluorinated amines, direct fluorination or incorporation of fluorinated sulfonyl groups is often achieved using reagents such as silver fluoride (AgF) combined with carbon disulfide (CS2), which can generate reactive intermediates for N-trifluoromethylation or difluoromethylation:

Reagents Role Outcome
CS2 Reacts with amines to form carbamodithioic acid adducts Intermediate formation
AgF Desulfurizes and fluoridates intermediates Formation of N-CF3 or N-SO2CF2H groups

This method provides operational simplicity and uses readily available reagents, enabling late-stage fluorination of complex amines.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Yield/Outcome Notes
1. Oxidative chlorination 2-aminopyridine + NaClO + HCl 10–25°C, 6h total 72% yield of 2-amino-5-chloropyridine Safe, cost-effective
2. N-Methylation Goldberg reaction (CuI/phen) 2-bromopyridine + NMF, base, toluene, 8h ~85% yield Adaptable to chloropyridine
3. Sulfonylation N-methyl-5-chloropyridin-2-amine + difluoromethanesulfonyl chloride Base, 0–25°C Moderate to high yield Standard sulfonylation
4. Fluorination (if needed) CS2 + AgF Room temp, neutral conditions Good yields For N-CF3 derivatives

Research Findings and Considerations

  • The oxidative chlorination method for 2-amino-5-chloropyridine is well-optimized, achieving high selectivity and yield without hazardous chlorine gas, making it industrially scalable.
  • The Goldberg reaction provides an economical and scalable route for N-methylation of aminopyridines, crucial for preparing the N-methylpyridin-2-amine core.
  • The sulfonylation step with difluoromethanesulfonyl chloride is a standard approach in organofluorine chemistry, though reaction conditions must be carefully controlled to avoid side reactions.
  • Advanced fluorination techniques using CS2 and AgF offer a novel approach to install trifluoromethyl or difluoromethanesulfonyl groups on amines, potentially applicable for late-stage functionalization.

This comprehensive synthesis pathway integrates multiple well-established organic synthesis techniques and recent advances in fluorination chemistry to prepare This compound efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the chlorodifluoromethanesulfonyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name Molecular Formula Substituents on Pyridine/Pyrimidine Key Functional Groups Molecular Weight
5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine C₇H₇ClF₂N₂O₂S Position 5: Cl, CF₂SO₂; Position 2: N-methyl Sulfonamide, difluoromethyl, chloro 274.66 g/mol*
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide C₁₂H₁₀BrF₂N₂O₃S Position 5: Br; Position 2: OCH₃; Position 3: sulfonamide Aryl sulfonamide, bromo, methoxy 379.19 g/mol
5-Fluoro-N-methylpyridin-2-amine C₆H₇FN₂ Position 5: F; Position 2: N-methyl Fluoro, methylamine 126.13 g/mol
5-Chloro-N-cyclopentylpyrimidin-2-amine C₉H₁₂ClN₃ Pyrimidine core; Position 5: Cl; Position 2: N-cyclopentyl Chloro, cyclopentylamine 197.67 g/mol

*Calculated based on formula.

Key Observations :

  • Sulfonamide vs. Amine Derivatives : The target compound and the compound in share a sulfonamide group, but the latter incorporates a bulkier 2,4-difluorobenzenesulfonyl moiety, which may influence solubility and target binding.
  • Heterocycle Variation : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities compared to pyridine-based compounds.

Biological Activity

Overview of 5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. Its structure includes a pyridine ring, which is known for its biological activity, particularly in drug design and development.

Chemical Structure and Properties

  • Molecular Formula : C7H7ClF2N2O2S
  • Molecular Weight : 232.75 g/mol
  • IUPAC Name : 5-chloro-2-(difluoromethylsulfonyl)-N-methylpyridin-2-amine

The biological activity of sulfonamide compounds often involves inhibition of specific enzymes or receptors. The presence of the difluoromethanesulfonyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins.

Potential Therapeutic Applications

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The compound may exhibit similar effects by inhibiting bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with pyridine rings have been studied for their anti-inflammatory properties, which could be relevant for treating conditions such as arthritis or other inflammatory diseases.
  • Cancer Research : Some derivatives of pyridine-containing compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth.

Research Findings

While specific case studies on this exact compound may be limited, related research has demonstrated the following:

  • In vitro Studies : Compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
  • Enzyme Inhibition : Research indicates that sulfonamide derivatives can act as effective inhibitors for enzymes like carbonic anhydrase and certain kinases, which are crucial in various biological pathways.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological ActivityReferences
This compoundC7H7ClF2N2O2SPotential antimicrobial and anti-inflammatory
SulfanilamideC7H9N3O2SAntibacterial
N-(4-(Trifluoromethyl)phenyl)-N'-methylsulfamideC10H10F3N3O2SAnticancer activity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives showed significant activity against Gram-positive bacteria, suggesting that modifications like those present in this compound could enhance efficacy.
  • Cancer Cell Line Testing : Another research effort evaluated various pyridine derivatives against breast cancer cell lines, highlighting how structural modifications impact their cytotoxicity and selectivity.

Q & A

Q. What are the common synthetic routes for 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For analogous pyridin-2-amine derivatives, a base (e.g., K2_2CO3_3) and polar aprotic solvents like DMF are used to facilitate displacement of leaving groups (e.g., chloride). Heating (80–120°C) under inert atmosphere is common. Key optimization factors include:
  • Solvent choice : DMF or DMSO for high polarity.

  • Base strength : Strong bases (e.g., NaH) for deprotonation of amines.

  • Stoichiometry : Excess nucleophile (e.g., methylamine) to drive reaction completion.
    Yield improvements are achieved via recrystallization or column chromatography for purification .

    ParameterTypical RangeImpact on Yield
    Temperature80–120°CHigher yields at elevated temps
    Reaction Time12–24 hoursProlonged time reduces side products
    SolventDMF, DMSOPolar solvents enhance reactivity
    BaseK2_2CO3_3, NaHStrong bases improve nucleophilicity

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substitution patterns and functional groups. For fluorinated analogs, 19^{19}F NMR resolves CF3_3 or SF5_5 moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray studies resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers design experiments to optimize derivative synthesis while minimizing resource expenditure?

  • Methodological Answer : Use Design of Experiments (DOE) principles:
  • Factorial Designs : Screen variables (e.g., temperature, solvent ratio) to identify critical factors.

  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., base concentration vs. reaction time).

  • Taguchi Methods : Reduce experimental runs by focusing on orthogonal arrays.
    Computational tools (e.g., quantum chemical pathfinding) predict reaction pathways, narrowing experimental conditions .

    Case Study : For a chloropyridine derivative, a 23^3 factorial design reduced trials from 27 to 8, identifying solvent polarity as the dominant factor .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Methodological Answer :
  • Assay Replication : Repeat assays with standardized protocols (e.g., fixed cell lines, consistent compound concentrations).
  • Control Experiments : Use positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity.
  • Dose-Response Curves : Calculate IC50_{50} values to quantify potency discrepancies.
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., pH, solvent carriers like DMSO).
    For fluorinated analogs, fluorophore interference in fluorescence-based assays may require alternative detection methods (e.g., luminescence) .

Q. How can computational modeling address challenges in mechanistic studies of sulfonyl-containing reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition states to identify rate-determining steps (e.g., sulfonyl group transfer).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • Machine Learning (ML) : Train models on existing reaction databases to predict feasible pathways.
    For example, DFT studies on difluoromethanesulfonyl derivatives revealed steric hindrance as a barrier to nucleophilic attack, guiding solvent selection (e.g., less viscous THF over DMF) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3; polar solvents deshield protons.
  • Dynamic Processes : Variable-temperature NMR identifies rotamers (e.g., hindered rotation around sulfonyl groups).
  • Isotopic Labeling : Use 15^{15}N-labeled methylamine to resolve overlapping peaks in crowded regions .

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